Cyclobenzaprine-d3 Hydrochloride

Catalog No.
S943491
CAS No.
1184983-42-3
M.F
C20H22ClN
M. Wt
314.871
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine-d3 Hydrochloride

CAS Number

1184983-42-3

Product Name

Cyclobenzaprine-d3 Hydrochloride

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

Molecular Formula

C20H22ClN

Molecular Weight

314.871

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;

InChI Key

VXEAYBOGHINOKW-NIIDSAIPSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Synonyms

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine Hydrochloride; Flexeril-d3; Flexiban-d3;

Function and Mechanism:

One key property of CBD-d3 is its ability to bind to the alpha-2A adrenergic receptor. This receptor plays a role in various physiological processes, including pain perception, sedation, and neurotransmitter release. Studies have shown that CBD-d3 acts as a potent ligand for the alpha-2A receptor, meaning it can bind to the receptor and influence its activity. [Source: Biosynth - ]

Applications in Pharmacology:

Due to its specific binding to the alpha-2A receptor, CBD-d3 is valuable in pharmacological research for several purposes:

  • Understanding receptor function: By studying how CBD-d3 interacts with the alpha-2A receptor, researchers can gain insights into the receptor's structure, function, and role in various physiological processes.
  • Drug development: CBD-d3 can serve as a tool to identify and develop new drugs that target the alpha-2A receptor for potential therapeutic applications in pain management, sedation, and other conditions.
  • Investigating neurological disorders: The alpha-2A receptor is implicated in some neurological disorders like Parkinson's disease and Alzheimer's disease. CBD-d3 can be used to study the involvement of this receptor in these conditions and potentially identify new therapeutic targets.

Applications in Cell Biology:

Beyond its role in pharmacological research, CBD-d3 also finds applications in cell biology:

  • Investigating cellular signaling pathways: CBD-d3 can be used to study how the alpha-2A receptor influences various cellular signaling pathways involved in processes like cell proliferation, differentiation, and survival.
  • Understanding receptor trafficking: Researchers can utilize CBD-d3 to investigate how the alpha-2A receptor moves within the cell and interacts with other cellular components.

Cyclobenzaprine-d3 hydrochloride is a deuterated form of cyclobenzaprine, a tricyclic muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. The compound is chemically designated as 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride, with the empirical formula C20H21D3N·HCl and a molecular weight of approximately 315.9 g/mol due to the incorporation of deuterium isotopes in its structure . Cyclobenzaprine-d3 exhibits similar pharmacological properties to its non-deuterated counterpart, including central nervous system activity that alleviates muscle spasms without significantly affecting muscle function .

Cyclobenzaprine-d3 hydrochloride itself does not possess a pharmacological mechanism of action. Its role is limited to serving as an internal standard for the quantification of cyclobenzaprine, which acts by inhibiting the reuptake of norepinephrine in the central nervous system, leading to muscle relaxation [].

The chemical reactivity of cyclobenzaprine-d3 is akin to that of cyclobenzaprine, involving several metabolic pathways. Key reactions include:

  • N-Demethylation: Catalyzed by cytochrome P450 enzymes (CYP3A4, CYP1A2), leading to the formation of norcyclobenzaprine.
  • N-Glucuronidation: This process involves conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGT1A4 and UGT2B10) in the liver .
  • Enterohepatic Circulation: Cyclobenzaprine-d3 undergoes enterohepatic recycling, which can prolong its effects and contribute to its pharmacokinetic profile .

Cyclobenzaprine-d3 acts primarily as a muscle relaxant through its antagonistic effects on serotonin receptors, particularly the 5-HT2A receptor. This mechanism is responsible for its sedative properties and ability to reduce muscle tone. Its pharmacodynamics reveal that it also interacts with various neurotransmitter systems, including histamine and adrenergic pathways . The biological activity is characterized by:

  • Formation of the Dibenzo[a,d]cycloheptene Core: This step involves cyclization reactions that establish the tricyclic framework.
  • Deuteration: Incorporating deuterium into specific positions of the molecule can be achieved through various methods such as catalytic hydrogenation using deuterated reagents.
  • Final Hydrochloride Salt Formation: The free base form of cyclobenzaprine-d3 is converted into its hydrochloride salt for stability and solubility purposes .

Cyclobenzaprine-d3 hydrochloride primarily serves as a research tool in pharmacokinetic studies due to its isotopic labeling. Its applications include:

  • Pharmacological Research: Investigating drug metabolism and interactions in biological systems.
  • Clinical Trials: Assessing the efficacy and safety profiles of muscle relaxants in various patient populations.
  • Mechanistic Studies: Understanding the pharmacodynamics of muscle relaxants through receptor binding studies .

Cyclobenzaprine-d3 hydrochloride exhibits significant interactions with various drugs, particularly those affecting the central nervous system. Key interactions include:

  • Central Nervous System Depressants: Increased sedation when combined with alcohol, benzodiazepines, or opioids.
  • Monoamine Oxidase Inhibitors: Co-administration can lead to severe side effects such as serotonin syndrome.
  • Serotonergic Drugs: Risks associated with combining cyclobenzaprine with other serotonergic agents like duloxetine or phenelzine have been documented .

Cyclobenzaprine-d3 shares structural and functional similarities with several other compounds in the tricyclic class. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Features
CyclobenzaprineYesMuscle relaxantStandard formulation
AmitriptylineYesAntidepressantStronger sedative effects
NortriptylineYesAntidepressantLess sedative than amitriptyline
DoxepinYesAntidepressant/SedativeDual action on depression and insomnia
DesipramineYesAntidepressantMore selective norepinephrine reuptake inhibitor

Cyclobenzaprine-d3 is unique due to its isotopic labeling which allows for precise tracking in metabolic studies, distinguishing it from other compounds used primarily for therapeutic purposes without such labeling capabilities .

Appearance

A 1 mg/ml solution in methanol

Dates

Modify: 2023-08-15

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